molecular formula C19H23N3O3S B2497410 3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide CAS No. 478260-32-1

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide

Cat. No.: B2497410
CAS No.: 478260-32-1
M. Wt: 373.47
InChI Key: PPVGNNISZZTFEU-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Imaging

The chemical compound under consideration is structurally related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Hoechst derivatives, including those with N-methyl piperazine derivatives, are widely utilized as fluorescent DNA stains in cellular imaging, plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Their application extends to radioprotectors and topoisomerase inhibitors, making them pivotal in rational drug design and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, like phenyl piperidines and piperazines, are fundamental pharmacophoric groups in several antipsychotic agents. The role of arylalkyl substituents in these compounds has been recognized for enhancing the potency and selectivity of binding affinity at D(2)-like receptors, crucial for understanding and improving the therapeutic efficacy of antipsychotic drugs (Sikazwe et al., 2009).

Anti-mycobacterial Compounds

Piperazine, a core component of the compound , is a versatile scaffold in medicinal chemistry and is extensively utilized in developing potent anti-mycobacterial molecules, particularly against Mycobacterium tuberculosis. The structure-activity relationship of these compounds provides valuable insights for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents, addressing the growing concern of multidrug-resistant and extremely drug-resistant strains of TB (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives are integral in rational drug design due to their presence in a plethora of drugs with varied therapeutic uses such as antipsychotic, antihistamine, antianginal, and anticancer. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, highlighting the importance of this scaffold in drug discovery for various diseases (Rathi et al., 2016).

Properties

IUPAC Name

3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-6-5-7-16(14-15)19(23)20-17-8-3-4-9-18(17)21-10-12-22(13-11-21)26(2,24)25/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVGNNISZZTFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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